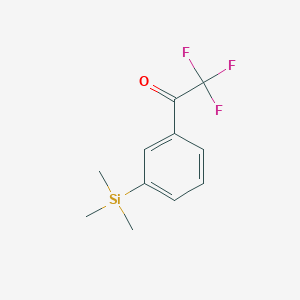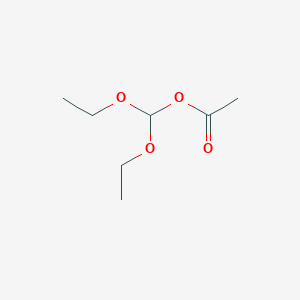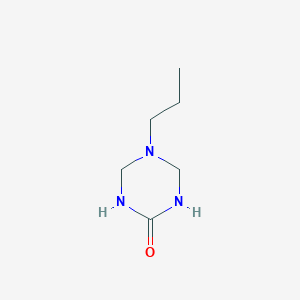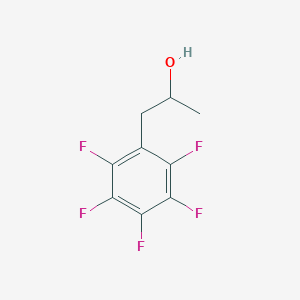
1-(Pentafluorophenyl)-2-propanol
Overview
Description
1-(Pentafluorophenyl)-2-propanol is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propanol backbone. This compound is notable for its unique chemical properties, which include high reactivity and stability due to the electron-withdrawing effects of the pentafluorophenyl group .
Mechanism of Action
Target of Action
It’s worth noting that compounds with a pentafluorophenyl group, such as 1-(2,3,4,5,6-pentafluorophenyl)-1-propanol, have unique chemical properties and versatile applications . The pentafluorophenyl moiety imparts exceptional reactivity and stability, making it a valuable building block in organic synthesis and materials science .
Mode of Action
The mechanism of action often involves nucleophilic aromatic substitution reactions, facilitated by the electron-withdrawing nature of the pentafluorophenyl group . This compound has been utilized for the synthesis of complex organic molecules, including pharmaceutical intermediates, agrochemicals, and functional materials .
Biochemical Pathways
The presence of this compound in organic transformations enables the introduction of fluorine atoms into target molecules, which can significantly alter their physicochemical properties and biological activities .
Result of Action
It’s known that the introduction of fluorine atoms into target molecules can significantly alter their physicochemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Pentafluorophenyl)-2-propanol can be synthesized through various methods. One common approach involves the reaction of pentafluorobenzene with propylene oxide in the presence of a strong base, such as sodium hydride, to yield the desired product . The reaction typically occurs under anhydrous conditions to prevent hydrolysis and maximize yield.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch reactions using similar synthetic routes. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions: 1-(Pentafluorophenyl)-2-propanol undergoes various chemical reactions, including:
Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, where nucleophiles replace one or more fluorine atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Pentafluorophenyl)-2-propanol has a wide range of applications in scientific research:
Comparison with Similar Compounds
Pentafluorophenol: Shares the pentafluorophenyl group but differs in its functional group, being a phenol rather than a propanol.
Tris(pentafluorophenyl)borane: Another compound with a pentafluorophenyl group, used as a Lewis acid catalyst.
Perfluorophenyl-substituted β-diketones: Compounds with similar fluorinated aromatic rings but different functional groups.
Uniqueness: 1-(Pentafluorophenyl)-2-propanol is unique due to its combination of a pentafluorophenyl group with a propanol backbone, providing a balance of reactivity and stability that is valuable in both chemical synthesis and biological research .
Properties
IUPAC Name |
1-(2,3,4,5,6-pentafluorophenyl)propan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F5O/c1-3(15)2-4-5(10)7(12)9(14)8(13)6(4)11/h3,15H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VENFBZQYBFCNLS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=C(C(=C(C(=C1F)F)F)F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1988-60-9 | |
| Record name | NSC97017 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97017 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Sodium 5-[(4-nitrophenyl)azo]salicylate](/img/structure/B157005.png)
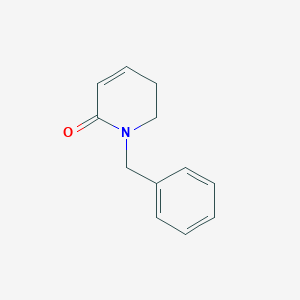
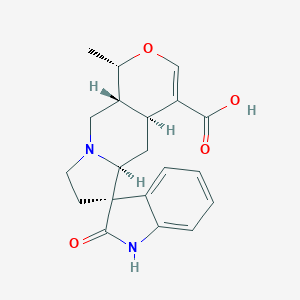
![[(1S,2R,5R,7S,10S,11S,14R,15R)-10,14-Dimethyl-16-oxo-17-oxapentacyclo[13.2.2.01,14.02,11.05,10]nonadecan-7-yl] acetate](/img/structure/B157014.png)
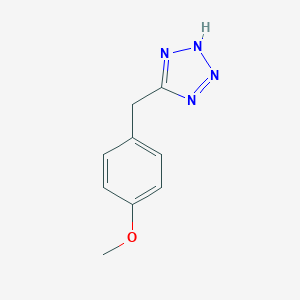
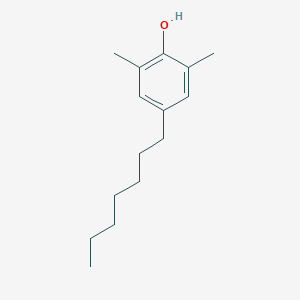
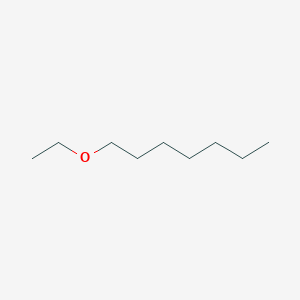

![2-[(2S,3aR,6aR)-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]furan-2-yl]acetonitrile](/img/structure/B157026.png)

